N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole moiety, a common structure in many biologically active molecules, and an isoquinoline carboxamide group, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the methoxyethyl group. The isoquinoline carboxamide is then synthesized and coupled with the indole derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl group in the isoquinoline carboxamide can be reduced to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group could produce isoquinoline-4-carbinol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and isoquinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the isoquinoline carboxamide group can modulate these interactions. This compound may affect signaling pathways, such as the PI3K/Akt or MAPK pathways, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methoxyethyl)-1H-indol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- N-[1-(2-methoxyethyl)-1H-indol-5-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific substitution pattern on the indole ring and the presence of the isoquinoline carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-24-14-18(15-6-3-4-7-16(15)22(24)27)21(26)23-19-8-5-9-20-17(19)10-11-25(20)12-13-28-2/h3-11,14H,12-13H2,1-2H3,(H,23,26) |
InChI Key |
UVXXHPQGXTWIBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
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